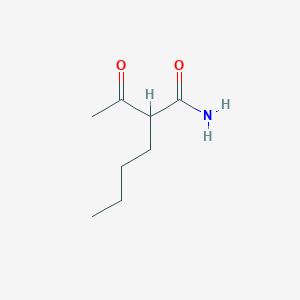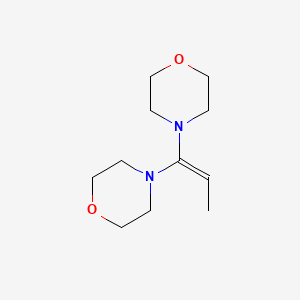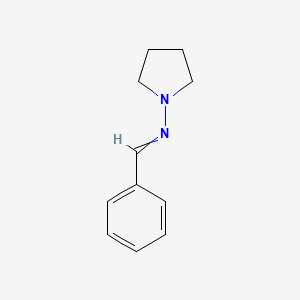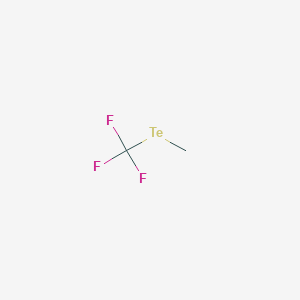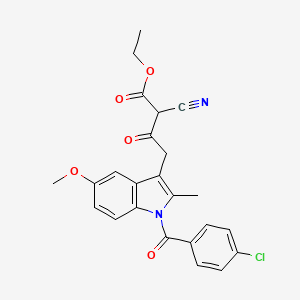
Butyric acid, 4-(1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indolyl)-2-cyano-3-oxo-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyric acid, 4-(1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indolyl)-2-cyano-3-oxo-, ethyl ester is a complex organic compound with a unique structure that combines elements of butyric acid, indole, and chlorobenzoyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butyric acid, 4-(1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indolyl)-2-cyano-3-oxo-, ethyl ester typically involves multiple steps. The process begins with the preparation of the indole derivative, followed by the introduction of the p-chlorobenzoyl group. The final steps involve the addition of the butyric acid moiety and the ethyl esterification.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process is carefully controlled to maintain the integrity of the complex molecular structure.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, particularly at the indole and chlorobenzoyl sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens and nucleophiles under various conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound may be used to study the effects of indole derivatives on cellular processes. Its interactions with biological molecules can provide insights into enzyme functions and metabolic pathways.
Medicine
In medicine, this compound has potential applications in drug development. Its structure suggests it could interact with specific molecular targets, making it a candidate for therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
作用機序
The mechanism of action of butyric acid, 4-(1-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indolyl)-2-cyano-3-oxo-, ethyl ester involves its interaction with specific molecular targets. The indole moiety may interact with enzymes or receptors, while the chlorobenzoyl group can influence the compound’s binding affinity and specificity. The cyano and oxo groups may also play roles in the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
Butyric acid derivatives: Compounds with similar butyric acid moieties.
Indole derivatives: Compounds containing the indole structure.
Chlorobenzoyl compounds: Compounds with chlorobenzoyl groups.
Uniqueness
What sets this compound apart is the combination of these three distinct moieties in a single molecule. This unique structure provides a wide range of chemical and biological activities, making it a versatile compound for research and industrial applications.
特性
CAS番号 |
57846-37-4 |
|---|---|
分子式 |
C24H21ClN2O5 |
分子量 |
452.9 g/mol |
IUPAC名 |
ethyl 4-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-2-cyano-3-oxobutanoate |
InChI |
InChI=1S/C24H21ClN2O5/c1-4-32-24(30)20(13-26)22(28)12-18-14(2)27(21-10-9-17(31-3)11-19(18)21)23(29)15-5-7-16(25)8-6-15/h5-11,20H,4,12H2,1-3H3 |
InChIキー |
ZPYNKCHFZOOQFZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C#N)C(=O)CC1=C(N(C2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


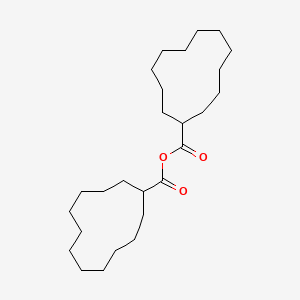
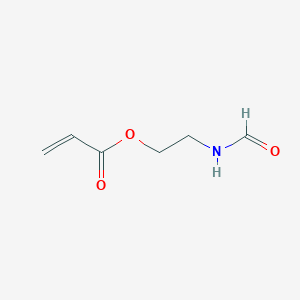
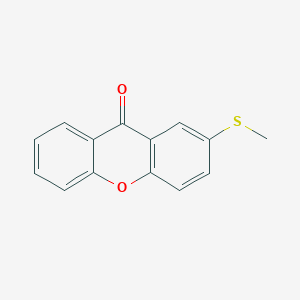
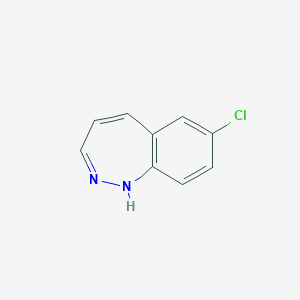
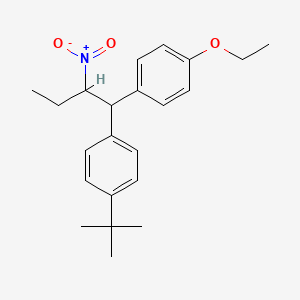
![N~1~,N~4~-Dioctadecyl-2-[2-(octadecylamino)-2-oxoethoxy]butanediamide](/img/structure/B14619723.png)
![Pyridine, 2-[bromo(2,4-dinitrophenyl)methyl]-](/img/structure/B14619725.png)
